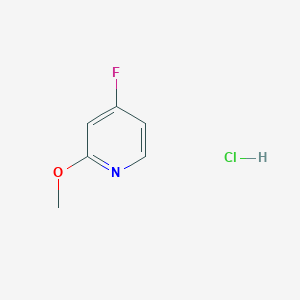
4-Fluoro-2-methoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxypyridine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated analogues . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxypyridine hydrochloride can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoro-4-methylpyridine can be synthesized using fluorinating agents such as N-fluoropyridinium salts . Another method involves the reaction of pyridine with fluorinating reagents like CsSO4F at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other functional groups using reagents like organoboron compounds in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Fluorination Reagents: Reagents like N-fluoropyridinium salts and CsSO4F are commonly used for the fluorination of pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines, while fluorination reactions yield fluorinated pyridine derivatives .
Scientific Research Applications
4-Fluoro-2-methoxypyridine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with other molecules . This can influence various biological and chemical processes, making it a valuable compound in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reduced basicity and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H7ClFNO |
|---|---|
Molecular Weight |
163.58 g/mol |
IUPAC Name |
4-fluoro-2-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H |
InChI Key |
LREAXDXUUZSROX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


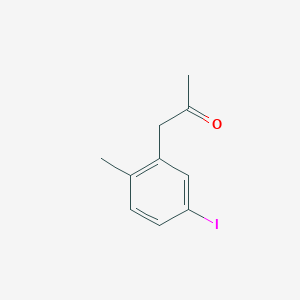
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
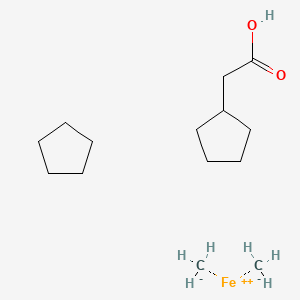
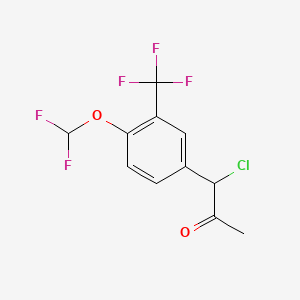
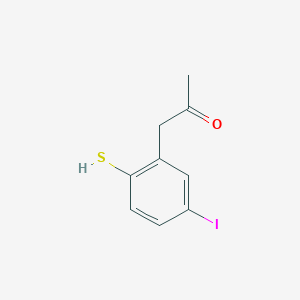
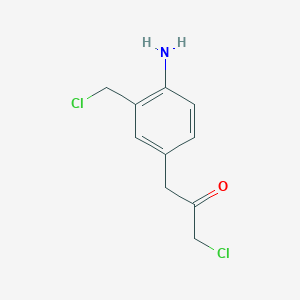
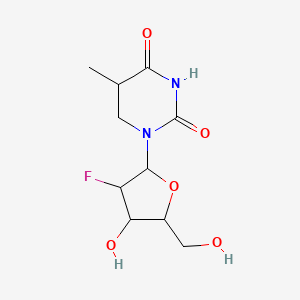
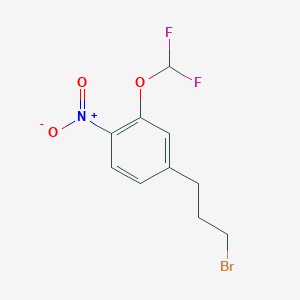
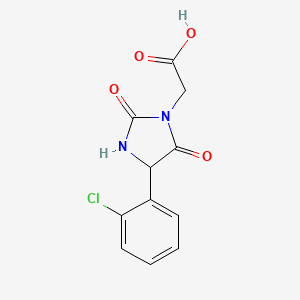

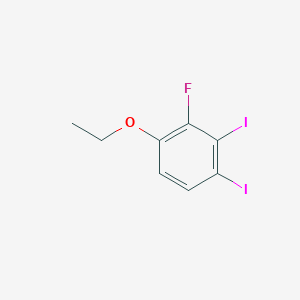

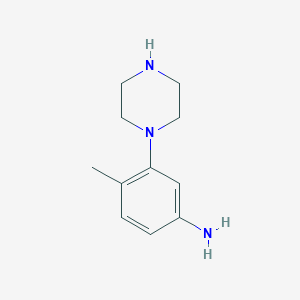
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
